Hexadecylsulfuric Acid Sodium Salt

Description

Historical Context of Alkyl Sulfate (B86663) Research Trajectories

The scientific journey of alkyl sulfates is part of the larger history of surfactants. While soap-like materials have been produced for millennia, the first synthetic surfactants emerged in the late 19th century. ripublication.com In 1875, sulfated castor oil was developed, marking a key milestone as the first synthetic surfactant utilized in the textile and leather industries. sanhe-daily.com

The 20th century witnessed a rapid expansion in surfactant science, propelled by the growth of the petrochemical industry. During World War I, Germany developed alkyl naphthalene (B1677914) sulfonates as soap substitutes. sanhe-daily.com A significant leap occurred in 1936 with the creation of alkylbenzene sulfonates from petroleum-derived components in the United States. sanhe-daily.com The unique properties of these synthetic detergents led to their widespread adoption.

Within this evolving landscape, specific alkyl sulfates like sodium dodecyl sulfate (SDS) gained prominence, particularly from the 1940s and 1950s, finding crucial applications as emulsifiers in polymer science. numberanalytics.com The study and application of hexadecylsulfuric acid sodium salt and other long-chain alkyl sulfates followed this trajectory, building on the foundational knowledge established with shorter-chain homologs.

Foundational Principles and Contemporary Significance of Hexadecylsulfuric Acid Sodium Salt in Chemical Science

The utility of hexadecylsulfuric acid sodium salt stems from its specific molecular structure and resulting physicochemical properties.

Foundational Principles

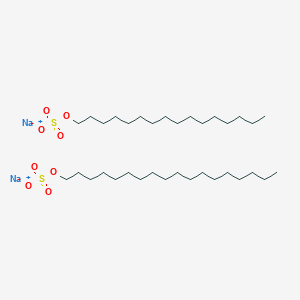

Hexadecylsulfuric acid sodium salt is an organosulfate, formally the sodium salt of an ester derived from hexadecanol (B772) (cetyl alcohol) and sulfuric acid. wikipedia.org Its chemical structure is amphiphilic, featuring a long, 16-carbon hydrophobic tail (the hexadecyl group) and a negatively charged, hydrophilic sulfate head group. cymitquimica.comwikipedia.org This dual nature allows it to align at interfaces, reducing surface tension and facilitating the mixing of immiscible liquids. cymitquimica.com

Above a specific concentration in a solution, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form spherical or cylindrical structures called micelles. wikipedia.orgwikipedia.org In these aggregates, the hydrophobic tails form a core, while the hydrophilic heads face the aqueous solvent. This phenomenon is central to its function as a detergent and emulsifier. The CMC is a key characteristic of a surfactant and can be influenced by factors such as temperature and the presence of electrolytes. wikipedia.orgpublish.csiro.auresearchgate.net

The industrial production of this compound typically involves the sulfation of cetyl alcohol with a sulfating agent like chlorosulfonic acid or sulfur trioxide, followed by neutralization with a base such as sodium hydroxide (B78521). cir-safety.org

Physicochemical Properties of Hexadecylsulfuric Acid Sodium Salt

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | Hexadecylsulfuric Acid Sodium Salt | chemicalbook.com |

| Synonyms | Sodium Cetyl Sulfate, Sodium n-Hexadecyl Sulfate | cymitquimica.comchemicalbook.com |

| CAS Number | 1120-01-0 | chemicalbook.comlookchem.com |

| Molecular Formula | C₁₆H₃₅NaO₄S | chemicalbook.com |

| Molecular Weight | 346.5 g/mol | chemicalbook.com |

| Appearance | White to off-white powder or solid | cymitquimica.comchemicalbook.comlookchem.com |

| Melting Point | 190-192°C | chemicalbook.comlookchem.com |

| Water Solubility | Soluble | chemicalbook.comlookchem.com |

| pH (1% solution) | 5.5 - 7.5 | chemicalbook.com |

Contemporary Significance

The specific properties of hexadecylsulfuric acid sodium salt have made it a valuable tool in several areas of modern chemical research.

Emulsion Polymerization: It serves as a crucial emulsifier in emulsion polymerization, a process used to synthesize polymer latexes. Mixtures of sodium cetyl sulfate and hexadecanol have been used to create stable emulsions for the polymerization of monomers like styrene. The choice of surfactant is critical as it influences the size and stability of the resulting polymer particles. numberanalytics.comelsevierpure.com

Surface Chemistry: The behavior of hexadecylsulfuric acid sodium salt at interfaces is a subject of detailed scientific study. Research has shown that the rate at which it lowers the surface tension of water is significantly influenced by the presence of trace amounts of electrolytes. publish.csiro.auresearchgate.net This sensitivity makes it an interesting model compound for investigating the dynamics of surfactant adsorption and the role of ionic interactions at surfaces.

Biochemical Research: Analogous to the extensively studied sodium dodecyl sulfate (SDS), hexadecylsulfuric acid sodium salt can interact with and induce conformational changes in proteins. nih.govnih.gov The interaction is primarily driven by hydrophobic forces, where the alkyl chain of the surfactant binds to nonpolar regions of the protein, leading to unfolding or denaturation. nih.gov This process is fundamental in biochemistry for studying protein structure, stability, and folding pathways. nih.govresearchgate.net

The critical micelle concentration (CMC) is a defining feature of surfactants and varies with the length of the hydrophobic alkyl chain. Longer chains generally lead to lower CMC values, as shown in the table below.

Critical Micelle Concentration (CMC) of Selected Sodium Alkyl Sulfates in Water

| Compound | Alkyl Chain Length | CMC (mol/L) at 25°C | Reference(s) |

|---|---|---|---|

| Sodium Octyl Sulfate | 8 | 1.3 x 10⁻¹ | wikipedia.org |

| Sodium Dodecyl Sulfate (SDS) | 12 | 8.3 x 10⁻³ | wikipedia.org |

| Sodium Tetradecyl Sulfate | 14 | 2.1 x 10⁻³ | wikipedia.org |

| Hexadecyltrimethylammonium Bromide* | 16 | 9.2 x 10⁻⁴ | wikipedia.org |

Note: A cationic surfactant is listed for comparison of a C16 chain length.

Properties

Molecular Formula |

C34H70Na2O8S2 |

|---|---|

Molecular Weight |

717.0 g/mol |

IUPAC Name |

disodium;hexadecyl sulfate;octadecyl sulfate |

InChI |

InChI=1S/C18H38O4S.C16H34O4S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);;/q;;2*+1/p-2 |

InChI Key |

ZCIKSVBTGWDVAI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Approaches and Structural Characterization Methodologies

Methodological Innovations in the Synthesis of Hexadecylsulfuric Acid Sodium Salt Analogs

The traditional synthesis of sodium alkyl sulfates involves the sulfonation of a long-chain fatty alcohol followed by neutralization. acs.org A common method utilizes the reaction of dodecanol (B89629) with agents like concentrated sulfuric acid, sulfur trioxide gas, or chlorosulfuric acid, followed by neutralization with a sodium hydroxide (B78521) solution. acs.org

Innovations in this field focus on achieving higher purity and developing scalable, cost-effective processes. For instance, a method for producing high-purity sodium dodecyl sulfate (B86663), an analog of hexadecylsulfuric acid sodium salt, involves sulfonation, neutralization, concentration, and drying, resulting in a product with a purity of up to 99%. google.com This high-purity product is suitable for applications in biological pharmacy and as a chemical reagent. google.com

Another approach involves the synthesis of related surfactants, such as sodium heptadecyl sulfate, from 1-heptadecanol. researchgate.net This process highlights the use of specific starting materials to generate analogs with desired properties. researchgate.net Furthermore, research into the synthesis of Prussian blue analogs has demonstrated a simple coprecipitation method assisted by a reducing sodium salt, such as sodium bisulfite. nih.gov This technique effectively inhibits the oxidation of reactants and increases the sodium content in the final product, suggesting a potential avenue for creating novel hexadecylsulfuric acid sodium salt analogs with enhanced properties. nih.gov The use of cyclic sulfates as epoxide analogues also represents a modern strategy for the selective synthesis of sulfonate surfactants with varied functional groups. nih.gov

Spectroscopic and Diffraction Techniques for Investigating Molecular Architecture

A suite of advanced analytical techniques is employed to investigate the intricate molecular architecture of hexadecylsulfuric acid sodium salt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular conformation of surfactants like hexadecylsulfuric acid sodium salt in solution. ¹H NMR spectra can provide detailed information about the different proton environments within the molecule. researchgate.net

For a typical sodium alkyl sulfate, the ¹H NMR spectrum exhibits distinct peaks corresponding to the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) groups along the alkyl chain, and the methylene group adjacent to the sulfate headgroup (α-CH₂). researchgate.net Changes in the chemical shifts and peak broadening can indicate phenomena such as micelle formation. acs.org For example, in studies of sodium decyl sulfate, a shorter-chain analog, distinct shifts are observed for protons below and above the critical micelle concentration (cmc). researchgate.net

| Proton Assignment | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Terminal CH₃ | ~0.8 - 1.0 | Located at the hydrophobic end of the alkyl chain. |

| Bulk (CH₂)n | ~1.2 - 1.6 | Represents the majority of the methylene groups in the alkyl chain. |

| β-CH₂ | ~1.8 | The methylene group second from the sulfate headgroup. |

| α-CH₂ (adjacent to SO₄) | ~4.0 - 4.2 | Experiences a downfield shift due to the electronegativity of the sulfate group. |

Infrared (IR) and Raman spectroscopy are vital for identifying the functional groups within the hexadecylsulfuric acid sodium salt molecule and for probing the conformational order of its long alkyl chain. nih.govacs.org

FT-IR spectroscopy can readily identify the characteristic stretching vibrations of the C-H bonds in the alkyl chain and the S=O and S-O bonds of the sulfate headgroup. researchgate.net These spectral features confirm the presence of the hexadecyl sulfate anion in a sample. nih.govresearchgate.net

Raman spectroscopy is particularly sensitive to the conformational changes in the hydrocarbon tail. acs.org The relative intensities of specific Raman bands, such as the C-H stretching modes, can be used to quantify the proportion of trans and gauche conformers. acs.org An increase in the proportion of gauche conformers typically indicates a more disordered or fluid-like state of the alkyl chains. acs.org

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Stretching | IR & Raman | 2800 - 3000 | Confirms the presence of the hexadecyl alkyl chain. acs.orgresearchgate.net |

| S=O Stretching | IR | ~1200 - 1250 | Characteristic of the sulfate headgroup. researchgate.net |

| S-O Stretching | IR | ~1000 - 1080 | Characteristic of the sulfate headgroup. researchgate.net |

X-ray diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials like hexadecylsulfuric acid sodium salt and for studying its behavior in layered systems. nih.govmit.edu XRD provides information on the arrangement of atoms in a crystal lattice and the distances between crystallographic planes. mit.edu

Studies on the intercalation of sodium hexadecyl sulfate (SHS) into hydrocalumite (CaAl-LDH-Cl), a type of layered double hydroxide, have demonstrated the utility of XRD. nih.gov The XRD analysis showed a significant expansion of the interlayer spacing of the hydrocalumite from 0.78 nm to 2.74 nm upon intercalation with SHS. nih.gov This expansion directly accommodates the SHS molecules within the layers, confirming successful intercalation. nih.gov Similarly, intercalation of sodium dodecyl sulfate into kaolinite (B1170537) resulted in an increase of the basal spacing from 0.72 nm to 4.21 nm. mdpi.com

| Material | Basal Spacing (d-spacing) (nm) | Observation |

|---|---|---|

| Original Hydrocalumite (CaAl-LDH-Cl) | 0.78 | Initial state before intercalation. nih.gov |

| SHS-intercalated Hydrocalumite (CaAl-LDH-SHS) | 2.74 | Significant expansion indicates successful intercalation of SHS. nih.gov |

Colloidal and Interfacial Phenomena of Hexadecylsulfuric Acid Sodium Salt

Investigation of Micellization and Self-Assembly Dynamics

The self-assembly of hexadecylsulfuric acid sodium salt in solution is a key characteristic, leading to the formation of thermodynamically stable aggregates. This process is governed by a delicate balance of hydrophobic and electrostatic interactions.

The critical micelle concentration (CMC) is the concentration above which surfactant monomers spontaneously associate to form micelles. It is a fundamental parameter characterizing a surfactant's efficiency. For hexadecylsulfuric acid sodium salt, the long C16 alkyl chain leads to a significantly lower CMC compared to its shorter-chain homologues, indicating a greater tendency for self-assembly driven by the hydrophobic effect. tiiips.com One study reported a CMC value of 2.5–3.2×10⁻² molar for sodium cetyl sulfate (B86663) at 35.8°C. researchgate.net

Several factors influence the CMC of hexadecylsulfuric acid sodium salt:

Alkyl Chain Length: The CMC of sodium alkyl sulfates decreases significantly as the length of the hydrophobic tail increases. The enhanced hydrophobic interaction of the longer C16 chain in SCS promotes aggregation at lower concentrations. arcjournals.org

Temperature: For ionic surfactants, the CMC typically decreases as the temperature rises to a certain point, which is often attributed to the dehydration of the monomeric surfactant molecules. arcjournals.org However, one patent suggests that for some systems, an increase in temperature can lead to a higher CMC, resulting in smaller micelles. google.com

Presence of Electrolytes: The addition of salts, such as sodium chloride, to a solution of an ionic surfactant like SCS lowers the CMC. The counterions from the salt screen the electrostatic repulsion between the charged sulfate headgroups, facilitating micelle formation at a lower surfactant concentration. arcjournals.org

Organic Additives: The presence of organic molecules can also affect the CMC. Some molecules can be incorporated into the micelles, altering their stability and formation characteristics. arcjournals.org For instance, the addition of alcohols like ethanol (B145695) or propan-1-ol has been shown to lower the CMC of similar anionic surfactants. science.gov

Table 1: Comparison of Critical Micelle Concentrations (CMC) for Sodium Alkyl Sulfates This table illustrates the effect of alkyl chain length on the CMC of anionic surfactants.

| Surfactant Name | Alkyl Chain Length | CMC (mmol·L⁻¹) in Water |

| Sodium Octyl Sulfate | C8 | ~130 |

| Sodium Decyl Sulfate | C10 | ~33 |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 |

| Sodium Tetradecyl Sulfate (STS) | C14 | ~2.1 evitachem.com |

| Sodium Cetyl Sulfate (SCS) | C16 | ~0.1 evitachem.com |

This table presents approximate values to demonstrate the trend; actual values can vary with experimental conditions.

Hexadecylsulfuric acid sodium salt is capable of forming a variety of self-assembled structures beyond simple spherical micelles. The specific morphology of the aggregate depends on factors such as concentration, temperature, ionic strength, and the presence of co-solutes or other amphiphiles.

Micelles: In aqueous solutions above its CMC, SCS primarily forms globular or spherical micelles. mdpi.comresearchgate.net Molecular dynamics (MD) simulations have been employed to model these structures, with studies using an aggregation number of 80 SCS monomers per micelle for simulation purposes. mdpi.com These micelles have a core composed of the hydrophobic C16 tails and a surface of hydrophilic sulfate headgroups.

Vesicles and Liquid Crystalline Phases: In mixtures with other components, particularly oppositely charged surfactants (catanionic systems), hexadecylsulfuric acid sodium salt can form more complex structures. Spontaneous formation of vesicles, as well as cubic and hexagonal liquid crystalline phases, has been observed in mixtures with arginine-based cationic surfactants. dss.go.th

Fibrous Assemblies: In the presence of the amino acid lysine (B10760008) under specific pH conditions, SCS can participate in the formation of thermoresponsive, fibrous structures that can entangle to form gels. These fibers are considered to be formed from precursor micelles. dss.go.th

Surface Adsorption and Interfacial Tension Studies in Aqueous and Non-Aqueous Systems

As a surfactant, a primary function of hexadecylsulfuric acid sodium salt is to adsorb at interfaces and reduce surface and interfacial tension. cosmileeurope.eu This property is fundamental to its application as a detergent, emulsifier, and foaming agent.

In aqueous solutions, SCS molecules accumulate at the air-water interface, orienting their hydrophobic tails away from the water, which disrupts the cohesive energy at the surface and lowers the surface tension. Similarly, at an oil-water interface, SCS positions itself between the two immiscible phases, reducing the interfacial tension and facilitating the formation of emulsions. cdn-website.com This ability to lower interfacial tension is crucial for creating stable dispersions of oil in water (o/w).

Interactions with Diverse Colloidal Dispersions and Biomimetic Systems

The functionality of hexadecylsulfuric acid sodium salt is often enhanced or modified through its interactions with other components in complex formulations, including other surfactants and polymers.

The interaction of hexadecylsulfuric acid sodium salt with other amphiphilic molecules leads to the formation of mixed systems with unique properties and structures. These interactions are driven by a combination of electrostatic forces, hydrophobic effects, and hydrogen bonding.

With Amphiphilic Polymers: Hexadecylsulfuric acid sodium salt also interacts with polymers. Its effect on the cloud point of polypropylene (B1209903) glycol (PPG) has been studied, demonstrating that the addition of SCS can elevate the temperature at which the polymer solution becomes cloudy, with the effect being more pronounced than that of shorter-chain alkyl sulfates. researchgate.net This indicates a significant interaction between the surfactant and the polymer chains in solution.

Complexation with Proteins and Membrane Models in Research

The interaction of hexadecylsulfuric acid sodium salt with proteins and lipid membranes is a subject of extensive research, providing insights into phenomena such as protein denaturation, membrane solubilization, and the formation of protein-surfactant complexes.

The binding of anionic surfactants like hexadecylsulfuric acid sodium salt to proteins is a complex process driven by both electrostatic and hydrophobic interactions. Studies on analogous surfactants, such as sodium dodecyl sulfate (SDS), have provided a general framework for understanding these interactions. The binding process often occurs in a stepwise manner. At low concentrations, the surfactant monomers bind to high-affinity sites on the protein, which can lead to conformational changes. As the concentration approaches the critical micelle concentration (CMC), cooperative binding occurs, leading to the formation of micelle-like aggregates along the polypeptide chain, often described by the "necklace and bead" model. nih.gov This cooperative binding can induce significant unfolding of the protein's native structure. nih.govnih.gov

Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes. For instance, studies on various phytohemagglutinins have shown that SDS can disorganize their tertiary structure, which is rich in β-sheets, and induce the formation of α-helical structures at higher surfactant concentrations. nih.gov The extent of this structural rearrangement can be influenced by factors such as pH and the molar ratio of surfactant to protein. nih.govworktribe.com

Research specifically involving hexadecylsulfuric acid sodium salt has demonstrated its role in modulating protein adsorption and activity. In one study, carbon nanotubes (CNTs) were functionalized with sodium hexadecyl sulfate (SHS) to study the adsorption of lysozyme (B549824). The lysozyme adsorbed on the SHS-functionalized CNTs exhibited higher activity compared to that on non-functionalized CNTs. nih.gov Molecular dynamics simulations revealed that the SHS molecules form a soft, saddle-like layer on the CNT surface, which orients the lysozyme with its active site exposed to the aqueous phase, thus preserving its activity. nih.gov In contrast, direct adsorption on the hydrophobic CNT surface can lead to denaturation and loss of activity. nih.gov

The interaction of surfactants with proteins like myoglobin (B1173299) has also been investigated. While direct studies with hexadecylsulfuric acid sodium salt are limited, research on similar systems provides valuable insights. For example, the interaction of palmitate, a fatty acid with a similar alkyl chain length, with myoglobin suggests specific binding near the heme group. nih.gov The presence of surfactants can also influence the stability of proteins; for instance, the zwitterionic detergent Empigen BB has been shown to cause heme dissociation from myoglobin, a process that is generally insensitive to the ionic strength of the solution. nih.gov

Table 1: Investigated Interactions of Anionic Surfactants with Proteins

| Surfactant | Protein | Key Findings | Reference |

| Sodium Hexadecyl Sulfate | Lysozyme | Functionalization of carbon nanotubes with SHS enhances lysozyme activity by promoting favorable orientation. | nih.gov |

| Sodium Dodecyl Sulfate | Phytohemagglutinins | SDS disrupts tertiary structure and induces α-helix formation. | nih.gov |

| Sodium Dodecyl Sulfate | Carmin | Dissociation and denaturation occur sequentially with increasing SDS concentration. | nih.gov |

| Palmitate (anionic lipid) | Myoglobin | Specific binding interaction observed near the heme group. | nih.gov |

Lipid monolayers and vesicles are widely used as model systems to study the interaction of surfactants with biological membranes. nih.govnih.gov The adsorption of hexadecylsulfuric acid sodium salt at interfaces and its interaction with these models are crucial for understanding its effects on cell membranes.

Studies on the adsorption of phospholipids (B1166683) at the air-water interface have shown that they can form monolayers with distinct properties. nih.gov The interaction of anionic surfactants with these monolayers can alter their structure and surface tension. Research on the mixed system of sodium hexadecyl sulfate (SHS) and hexadecanol (B772) at a dodecane-water interface revealed a first-order phase transition to a surface-frozen monolayer upon cooling. mdpi.com This transition is driven by the lateral van der Waals attractions between the hydrophobic tails of SHS and hexadecanol, leading to a significant increase in the interfacial density of SHS. This phenomenon has implications for the stability of emulsions. mdpi.com

Phospholipid vesicles, or liposomes, are another important membrane model. The interaction of surfactants with vesicles can lead to membrane permeabilization and, at higher concentrations, complete solubilization of the vesicle into mixed micelles. The process is dependent on the surfactant concentration relative to its CMC. For anionic surfactants like SDS, interactions can lead to an increase in the size of vesicles at low concentrations, followed by their solubilization as the surfactant concentration increases. nih.gov The formation of a monolayer of the surfactant on a surface can also influence subsequent interactions. For instance, SDS can form a monolayer on positively charged surfaces with the headgroups oriented towards the substrate. researchgate.netau.dk

Table 2: Research on Surfactant Interactions with Membrane Models

| Surfactant/System | Membrane Model | Key Findings | Reference |

| Sodium Hexadecyl Sulfate & Hexadecanol | Dodecane-water interface | Formation of a surface-frozen monolayer upon cooling due to cooperative adsorption. | mdpi.com |

| Dipalmitoylphosphatidylcholine (DPPC) | Air-water surface | Adsorbed films from vesicles show different equilibrium surface tensions than spread monolayers. | nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Phospholipid vesicles | Induces dye leakage from vesicles, with the effect scaling with the surfactant concentration relative to its CMC. | |

| Sodium Dodecyl Sulfate (SDS) | Positively charged films | Forms a monolayer with headgroups oriented towards the substrate. | researchgate.netau.dk |

Flocculation and Dispersion Mechanisms in Colloidal Science

Hexadecylsulfuric acid sodium salt, as an anionic surfactant, can act as both a flocculating and a dispersing agent, depending on the nature of the colloidal particles and the surrounding solution conditions.

Flocculation is the process by which fine particles in a suspension aggregate to form larger flocs, which can then be separated more easily. Anionic surfactants like hexadecylsulfuric acid sodium salt can induce flocculation, particularly of mineral suspensions. The mechanism of flocculation by anionic surfactants often involves complex interactions with the particle surfaces.

The efficiency of flocculation is also dependent on the surfactant concentration. At optimal concentrations, the surfactant can effectively bridge particles together. However, at higher concentrations, restabilization of the suspension can occur due to the saturation of adsorption sites and increased electrostatic repulsion. bohrium.com

Table 3: Factors Influencing Flocculation of Clay Suspensions with Anionic Surfactants

| Factor | Influence on Flocculation | Reference |

| pH | Affects the surface charge of clay minerals and the ionization of the surfactant. | uminho.pt |

| Electrolyte Concentration | High salt concentrations can shield electrostatic interactions, affecting flocculant conformation and particle bridging. | mdpi.comnih.govresearchgate.net |

| Surfactant Concentration | An optimal concentration exists for maximum flocculation; higher concentrations can lead to restabilization. | bohrium.com |

| Clay Mineral Type | Different clays (B1170129) (e.g., kaolin, montmorillonite) exhibit different surface charge characteristics and interact differently with surfactants. | nih.govifpenergiesnouvelles.comnih.gov |

Dispersion is the process of de-aggregating particles in a liquid to form a stable suspension. Hexadecylsulfuric acid sodium salt can act as an effective dispersing agent for various types of particles, including pigments and metal oxides. mdpi.com

The primary mechanism by which anionic surfactants like sodium cetyl sulfate stabilize dispersions is through electrostatic and steric repulsion. The surfactant molecules adsorb onto the surface of the particles with their hydrophobic tails oriented towards the particle and their negatively charged sulfate headgroups extending into the aqueous phase. This creates a net negative charge on the particle surfaces, leading to electrostatic repulsion between them, which prevents agglomeration. researchgate.netresearchgate.net

The effectiveness of dispersion depends on the surfactant's ability to adsorb onto the particle surface and the resulting surface charge (zeta potential). For metal oxides like titanium dioxide (TiO2), which have a positive surface charge at acidic pH, the adsorption of anionic surfactants can lead to charge reversal and stabilization of the dispersion. mdpi.comresearchgate.netsemanticscholar.org Studies have shown that the stability of TiO2 nanoparticle dispersions is significantly improved in the presence of SDS. researchgate.net The stability of dispersions of other metal oxides, such as zinc oxide, has also been shown to be enhanced by anionic surfactants. researchgate.net

In the case of hydrophobic particles like carbon black, the adsorption of sodium hexadecyl sulfate is driven by hydrophobic interactions between the alkyl chain and the carbon surface. The adsorbed surfactant layer then provides the necessary electrostatic stabilization for dispersion in water. bme.hu

Table 4: Applications of Anionic Surfactants as Dispersing Agents

| Particle Type | Surfactant | Dispersion Mechanism | Reference |

| Pigments | Sodium Cetyl Sulfate | Adsorption and electrostatic repulsion. | |

| Titanium Dioxide (TiO2) | Sodium Dodecyl Sulfate | Adsorption on positively charged surfaces, charge reversal, and electrostatic stabilization. | mdpi.comresearchgate.netsemanticscholar.org |

| Zinc Oxide (ZnO) | Sodium Dodecyl Sulfate | Improved stability through adsorption and increased zeta potential. | researchgate.net |

| Carbon Black | Sodium Hexadecyl Sulfate | Adsorption via hydrophobic interactions, providing electrostatic stabilization. | bme.hu |

Mechanistic Research on the Reactivity and Degradation of Hexadecylsulfuric Acid Sodium Salt

Elucidation of Reaction Mechanisms in Controlled Environments

The reactivity of hexadecylsulfuric acid sodium salt in controlled environments is primarily dictated by its molecular structure, which consists of a long hydrophobic hexadecyl chain and a hydrophilic sulfate (B86663) head group. As a salt of a strong acid (sulfuric acid) and a strong base (sodium hydroxide), it is generally stable in neutral aqueous solutions.

Basic reactivity studies indicate that hexadecylsulfuric acid sodium salt solutions are basic, with a pH greater than 7.0, and can react to neutralize acids. This neutralization reaction is a standard acid-base reaction and generates a modest amount of heat. Generally, it does not function as an oxidizing or reducing agent, although such reactivity is not entirely impossible under specific conditions.

In more complex systems, hexadecylsulfuric acid sodium salt can participate in various interactions. For instance, it has been used to functionalize carbon nanotubes. nih.gov In this process, the surfactant molecules assemble into a soft layer on the surface of the nanotubes. nih.gov Molecular dynamics simulations have shown that the interaction between the protein lysozyme (B549824) and the sodium hexadecyl sulfate-functionalized nanotubes leads to a rearrangement of the surfactant molecules, forming a saddle-like structure that accommodates the protein and helps it retain its activity. nih.gov While this demonstrates its behavior in a multi-component system, detailed mechanistic studies on the intrinsic reactivity of the hexadecylsulfate ion itself remain limited.

Studies on Hydrolytic Degradation Kinetics and Pathways

The hydrolytic stability of hexadecylsulfuric acid sodium salt is a key factor in its environmental persistence. Hydrolysis involves the cleavage of the sulfate ester bond, leading to the formation of 1-hexadecanol (B1195841) and sodium bisulfate.

Research comparing the hydrolysis rates of different alkyl ether sulfates has provided specific kinetic data for sodium hexadecyl sulfate. In a study conducted in a 0.05 N HCl solution at 80°C, the time required for 50% hydrolysis of sodium hexadecyl sulfate was determined to be 187 minutes. This indicates a relatively slower hydrolysis rate compared to propoxylated and ethoxylated sulfates under the same conditions.

While detailed kinetic studies specifically for hexadecylsulfuric acid sodium salt are not extensively available, research on the closely related sodium dodecyl sulfate (SDS) provides valuable insights into the likely degradation pathway. The hydrolysis of primary alkyl sulfates like SDS is understood to proceed via two main pathways: an uncatalyzed pathway and an acid-catalyzed pathway. rsc.org

The uncatalyzed hydrolysis is proposed to occur through an SN2 mechanism, where a water molecule acts as a nucleophile, attacking the carbon atom bonded to the sulfate group and displacing the sulfate ion. rsc.orgresearchgate.net The acid-catalyzed pathway is believed to involve the protonation of the sulfate group, making it a better leaving group. rsc.org Studies using 18O-enriched water have shown no incorporation of the isotope into the resulting alcohol, indicating that the cleavage occurs exclusively at the S–O bond in the acid-catalyzed pathway. rsc.org Given the structural similarity, it is highly probable that hexadecylsulfuric acid sodium salt follows a similar hydrolytic degradation mechanism.

Table 1: Hydrolysis Half-Life of Various Alkyl Sulfates

| Compound | Condition | Time for 50% Hydrolysis (minutes) |

| Sodium Hexadecyl Ether (1 PrO) Sulfate | 0.05 N HCl, 80°C | 92 |

| Sodium Octadecyl Ether (1 PrO) Sulfate | 0.05 N HCl, 80°C | 98 |

| Sodium Octadecyl Ether (1 EO) Sulfate | 0.05 N HCl, 80°C | 136 |

| Sodium Hexadecyl Sulfate | 0.05 N HCl, 80°C | 187 |

This data is sourced from a comparative study on the hydrolysis of alkyl ether sulfates.

Microbiological and Enzymatic Biodegradation Processes

Biodegradation is a primary route for the removal of alkyl sulfates from the environment. A wide range of microorganisms have been identified that can utilize these compounds as a source of carbon and sulfur.

The biodegradation of long-chain alkyl sulfates like hexadecylsulfuric acid sodium salt is initiated by the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by a class of enzymes known as alkylsulfatases (also referred to as sulfatases). researchgate.nethibiscuspublisher.com The action of alkylsulfatase releases the long-chain alcohol (1-hexadecanol in this case) and an inorganic sulfate ion. researchgate.net

The gene responsible for encoding alkylsulfatase, often denoted as sdsA, has been identified in several bacteria capable of degrading sodium dodecyl sulfate (SDS). nih.gov The presence of this gene is considered an indicator for the potential of a microorganism to degrade alkyl sulfates. nih.gov

Following the initial hydrolysis, the resulting 1-hexadecanol is oxidized to the corresponding fatty aldehyde and then to a fatty acid by alcohol and aldehyde dehydrogenases, respectively. researchgate.net This fatty acid then enters the central metabolic pathway of the microorganism, typically the β-oxidation pathway, where it is broken down into two-carbon units (acetyl-CoA) and subsequently mineralized to carbon dioxide and water. researchgate.net

Studies on the biodegradation of SDS by various bacterial strains, such as Pseudomonas aeruginosa, have demonstrated high degradation efficiencies. nih.gov For instance, one study reported that P. aeruginosa could degrade 84% of SDS within four days. nih.gov The specific activity of the alkylsulfatase enzyme in this strain was determined to be 24.3 U/mg. nih.gov Given that the enzymatic machinery for alkyl sulfate degradation is not highly specific to the chain length, it is expected that hexadecylsulfuric acid sodium salt is readily biodegraded through a similar pathway.

Table 2: Key Enzymes and Pathways in the Biodegradation of Alkyl Sulfates

| Step | Enzyme | Substrate | Product(s) | Metabolic Pathway |

| 1. Hydrolysis | Alkylsulfatase | Hexadecylsulfuric Acid Sodium Salt | 1-Hexadecanol + Sodium Bisulfate | Initial Degradation |

| 2. Oxidation | Alcohol Dehydrogenase | 1-Hexadecanol | Hexadecanal | Intermediate Metabolism |

| 3. Oxidation | Aldehyde Dehydrogenase | Hexadecanal | Hexadecanoic Acid | Intermediate Metabolism |

| 4. Breakdown | Various enzymes | Hexadecanoic Acid | Acetyl-CoA | β-Oxidation |

Advanced Analytical Methodologies for Hexadecylsulfuric Acid Sodium Salt Research

Chromatographic Separations and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of hexadecylsulfuric acid sodium salt, allowing for its separation from complex matrices and the quantification of its content and purity.

Ion-Pair Chromatography Applications

Ion-pair chromatography (IPC) is a widely used technique for the separation of ionic compounds like hexadecylsulfuric acid sodium salt. shimadzu.ch In this method, an ion-pairing reagent, which has a charge opposite to the analyte, is added to the mobile phase. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by a reversed-phase column.

The mechanism of separation in IPC can involve both an ion-pair distribution process and an ion-exchange process. shimadzu.ch The choice of the ion-pairing reagent and its concentration in the mobile phase are critical parameters that influence the retention and separation of the analyte. For anionic surfactants like hexadecylsulfuric acid sodium salt, cationic ion-pairing reagents are utilized. The retention of the analyte generally increases with the concentration of the ion-pairing reagent up to a certain point, after which the formation of micelles of the reagent in the mobile phase can lead to a decrease in retention. shimadzu.ch

Studies have shown the successful use of IPC for the determination of various sodium alkyl sulfates in environmental water samples, demonstrating the technique's applicability for analyzing hexadecylsulfuric acid sodium salt in different matrices. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the content of hexadecylsulfuric acid sodium salt. chemicalbook.comrsc.org Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. sielc.com

In a typical RP-HPLC setup for analyzing hexadecylsulfuric acid sodium salt, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the long alkyl chain of the hexadecylsulfuric acid sodium salt and the stationary phase.

A study on the analysis of a related compound, sodium lauryl sulfate (B86663), demonstrated the use of RP-HPLC with a refractive index detector to determine un-sulfated alcohol impurities. nih.gov This highlights the capability of HPLC to separate and quantify closely related substances, which is essential for purity assessment. The mobile phase composition, including the type and ratio of organic solvents (e.g., acetonitrile, methanol) and the pH, is optimized to achieve the desired separation. sielc.comnih.gov

Table 1: HPLC Method Parameters for Analysis of Related Alkyl Sulfates

| Parameter | Value | Reference |

| Column | C18 (e.g., Waters Symmetry, 150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | nih.gov |

| Detector | Refractive Index Detector | nih.gov |

| Flow Rate | 3.0 mL/min | nih.gov |

| Column Temperature | 50°C | nih.gov |

Potentiometric and Conductometric Analysis in Aqueous Solutions

Potentiometric and conductometric methods are valuable for studying the behavior of hexadecylsulfuric acid sodium salt in aqueous solutions, particularly for determining its critical micelle concentration (CMC).

Potentiometric Titration: This technique involves the use of an ion-selective electrode (ISE) that is responsive to the surfactant ion. The potential of the electrode changes as the concentration of the surfactant changes, allowing for the determination of the endpoint in a titration. For anionic surfactants like hexadecylsulfuric acid sodium salt, a titrant with an opposite charge, such as a cationic surfactant, is used. metrohm.comazom.com The construction of PVC membrane electrodes based on ion-pair complexes has been reported for the potentiometric determination of anionic surfactants. researchgate.net These electrodes can exhibit a Nernstian or near-Nernstian response over a specific concentration range. acs.org

Conductometric Analysis: The electrical conductivity of a surfactant solution changes significantly at the CMC. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot. This break point is used to determine the CMC. issstindian.orgasianpubs.org Conductometric titration is a method used to measure the adsorption of surfactants like sodium dodecyl sulfate onto surfaces by monitoring the conductivity of the solution during the titration. acs.org

Table 2: Comparison of Potentiometric and Conductometric Methods for Surfactant Analysis

| Analytical Method | Principle | Key Application |

| Potentiometric Titration | Measurement of potential change using an ion-selective electrode during titration. researchgate.net | Determination of surfactant concentration and endpoint in titrations. metrohm.com |

| Conductometric Analysis | Measurement of the change in electrical conductivity of a solution with varying surfactant concentration. issstindian.org | Determination of the Critical Micelle Concentration (CMC). asianpubs.org |

Spectrophotometric Applications as a Research Reagent

Hexadecylsulfuric acid sodium salt can be utilized as a reagent in spectrophotometric methods, primarily for the determination of other substances. Its surfactant properties are key to these applications.

One notable application is in the quantification of other compounds through the formation of ion-associates or complexes that can be extracted into an organic solvent and measured spectrophotometrically. For instance, a method for the quantification of sodium lauryl sulphate in tablets involves extraction with chloroform (B151607) and the addition of methylene (B1212753) blue reagent, followed by spectrophotometric analysis. nih.gov

Furthermore, spectrophotometry can be used to study the interaction of hexadecylsulfuric acid sodium salt with various dyes. The spectral changes of a dye upon interaction with surfactant micelles can be used to determine the CMC of the surfactant. A method for quantifying sodium dodecyl sulfate (SDS) utilizes the dye Stains-All, which changes color in the presence of SDS, and this change is proportional to the SDS concentration. nih.govnih.gov This principle can be extended to hexadecylsulfuric acid sodium salt.

Theoretical and Computational Modeling in Hexadecylsulfuric Acid Sodium Salt Studies

Molecular Dynamics Simulations of Interfacial Behavior and Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants such as Hexadecylsulfuric Acid Sodium Salt, MD simulations are particularly valuable for investigating their behavior at interfaces (e.g., oil-water or air-water) and their tendency to self-assemble into aggregates like micelles.

Research in this area often employs coarse-grained models, such as the Martini force field, which simplify molecular representations to simulate larger systems and longer timescales than would be possible with all-atom simulations. These simulations can reveal significant details about the self-assembly process. For instance, studies on analogous cationic surfactants like cetyltrimethylammonium bromide (CTAB) show that different simulation models can predict different aggregation behaviors; one model might predict the formation of spherical micelles while another predicts larger, tubular structures. osti.gov The computational efficiency of these models allows for the observation of dynamic events such as the exchange of molecules between micelles through fusion and fission, which are challenging to capture experimentally. osti.gov

Interactive Table 1: Example Findings from Molecular Dynamics Simulations of Surfactants This table presents illustrative data from studies on analogous surfactants to show the type of results obtained from MD simulations.

| Simulation Model | Predicted Micelle Shape | Average Aggregation Number (Molecules per Micelle) | Key Observation |

|---|---|---|---|

| Standard Martini (Explicit Solvent) | Spherical | ~70 | Underestimates experimentally observed micelle size. osti.gov |

| Dry Martini (Implicit Solvent) | Tubular | ~330 | Overestimates experimentally observed micelle size but shows good agreement with all-atomic simulations for interfacial behavior. osti.gov |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a single molecule. Methods like Density Functional Theory (DFT) are used to solve the quantum mechanical equations that govern the behavior of electrons within a molecule. researchgate.netresearchgate.net The fundamental goal is to determine the ground state energy and electron distribution, which in turn allows for the calculation of a wide range of molecular properties. arxiv.org

These calculations can predict important characteristics such as the heat of formation, molecular density, and the distribution of electrical charges on the atoms. researchgate.net For example, in studies of complex organic molecules, DFT has been used to calculate the charges on specific functional groups, which can then be correlated with the molecule's stability and sensitivity. researchgate.net The outputs of these calculations provide foundational data that can be used in larger-scale simulations or to interpret experimental results.

Interactive Table 2: Illustrative Properties Derivable from Quantum Chemical Calculations This table shows the type of data that could be generated for Hexadecylsulfuric Acid Sodium Salt using quantum chemical methods, based on calculations performed on other complex molecules.

| Property | Typical Output | Significance |

|---|---|---|

| Ground State Energy | Energy value (e.g., in Hartrees or kJ/mol) | Indicates the stability of the molecule's electronic configuration. arxiv.org |

| Heat of Formation (ΔH°f) | Energy value (kJ/mol) | Relates to the energy stored in the molecule's chemical bonds. researchgate.net |

| Atomic Charges (e.g., Mulliken) | Charge value (e) on each atom | Describes the electron distribution and identifies polar regions of the molecule. researchgate.net |

| Bond Lengths / Angles | Geometric values (e.g., in Ångströms or degrees) | Defines the precise three-dimensional structure of the molecule. researchgate.net |

Predictive Models for Environmental Fate and Transport

Predictive models are essential for assessing the potential environmental impact of a chemical by simulating its distribution and persistence in various environmental compartments. For a surfactant like Hexadecylsulfuric Acid Sodium Salt, which is likely to enter aquatic systems, these models estimate how it will move and transform.

A key concept in many environmental models is fugacity, which represents a chemical's tendency to partition between different phases like water, soil, air, and sediment. mdpi.com Multimedia fugacity models can simulate the compound's behavior across these environments, providing a holistic view of its fate. mdpi.com These models require a range of input parameters, including the physicochemical properties of the substance and data on environmental conditions. mdpi.com

The models account for several key transformation processes that determine the compound's persistence:

Biodegradation: Breakdown by microorganisms.

Hydrolysis: Breakdown in the presence of water.

Photolysis: Breakdown due to sunlight.

Volatilization: Evaporation from water or soil into the air. mdpi.com

Models such as the Water Quality Analysis Simulation Program (WASP) are one-dimensional models well-suited for studying pollutant transport in river systems and catchments. mdpi.com They can simulate how a substance is transported by water flow and how its concentration changes due to settling, sedimentation, and the transformation processes mentioned above. mdpi.com Such models are crucial for predicting environmental concentrations and potential exposure levels.

Interactive Table 3: Key Input Parameters for Environmental Fate and Transport Models This table lists essential data needed to model the environmental fate of a chemical like Hexadecylsulfuric Acid Sodium Salt.

| Parameter Category | Specific Examples | Purpose in the Model |

|---|---|---|

| Physicochemical Properties | Molar Mass, Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow) | Determines the compound's basic partitioning and transport behavior. mdpi.com |

| Transformation Rates | Biodegradation Rate Constant, Hydrolysis Half-life, Photolysis Quantum Yield | Quantifies how quickly the compound breaks down in the environment. mdpi.com |

| Environmental Conditions | River Flow Rate, Water Temperature, pH, Suspended Solid Concentration | Defines the characteristics of the environment into which the chemical is released. mdpi.com |

| Emission Data | Emission Rate, Location of Release (e.g., from a wastewater treatment plant) | Specifies the source and quantity of the chemical entering the environment. mdpi.com |

Advanced Research Applications of Hexadecylsulfuric Acid Sodium Salt in Materials Science and Chemical Biology

Development of Functional Materials Utilizing its Surfactant Properties (e.g., polymer modifications, film formation)

The surfactant properties of hexadecylsulfuric acid sodium salt are instrumental in the synthesis and modification of functional polymers and films. Its role as an emulsifier and stabilizer is critical in polymerization processes and in the casting of films with specific properties.

Polymer Modification and Synthesis:

One significant application is in emulsion polymerization, a process where emulsifiers are used to form stable dispersions of monomers in a continuous phase, typically water. Mixtures of sodium cetyl sulfate (B86663) and the fatty alcohol hexadecanol (B772) have been successfully used to facilitate the emulsion polymerization of styrene. lookchem.com In this process, the surfactant stabilizes the growing polymer particles, influencing the reaction kinetics and the properties of the final polystyrene product.

Functional Film Formation:

Hexadecylsulfuric acid sodium salt is a key component in the creation of functional thin films. A notable example is its use in the preparation of black antibacterial poly(ethylene terephthalate) (PET) films. chemicalbook.comchemicalbook.com The surfactant aids in the dispersion of antibacterial agents and other components within the polymer matrix during the film-forming process, ensuring a uniform and effective final product.

Table 1: Applications in Functional Material Development Click on the headers to learn more about each application.

Application Area

Polymer SynthesisFilm FormationSpecific Use

Emulsifier for the polymerization of styrene. lookchem.comComponent in the preparation of black antibacterial PET films. chemicalbook.comchemicalbook.com

Function of Hexadecylsulfuric Acid Sodium Salt

Stabilizes monomer droplets and growing polymer particles.Aids in the uniform dispersion of additives.

Role as a Chemical Biology Research Tool (e.g., buffering agent in biochemical assays)

While not a buffering agent, hexadecylsulfuric acid sodium salt serves a more specialized and critical role in modern chemical biology, particularly in the analysis of therapeutic proteins. Its specific detergent properties offer advantages over more commonly used surfactants in certain analytical techniques.

The primary research application in this area is its use in Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS) . nih.govacs.org This technique is a variation of the standard capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) method, which is widely employed for the quantitative purity analysis of therapeutic proteins. nih.govnih.gov

In these electrophoretic methods, surfactants are used to denature proteins and impart a uniform negative charge, allowing them to be separated based on their molecular weight. nih.gov However, some proteins, particularly complex ones like certain Fc-fusion proteins, exhibit poor separation and peak shape in standard CE-SDS, which can be due to incomplete denaturation or insufficient binding of the standard sodium dodecyl sulfate (SDS) detergent. nih.govacs.org

Research has shown that replacing SDS with sodium hexadecyl sulfate (SHS), which has a longer alkyl chain (C16 vs. C12 for SDS), can significantly improve assay performance for these problematic proteins. The increased hydrophobicity of SHS enhances its binding affinity to the protein, leading to more complete denaturation and more uniform charge-to-mass ratios. acs.org

Table 2: Comparison of Detergents in Capillary Electrophoresis for Protein Purity Analysis

| Feature | Standard CE-SDS | Advanced CE-SHS |

|---|---|---|

| Detergent Used | Sodium Dodecyl Sulfate (SDS) | Sodium Hexadecyl Sulfate (SHS) |

| Alkyl Chain Length | C12 | C16 |

| Application | General protein purity analysis. nih.gov | Purity analysis of proteins with poor separation in CE-SDS. nih.gov |

| Key Advantage | Established, effective for most standard proteins. acs.org | Substantially improves peak resolution and separation for specific complex proteins. nih.govacs.org |

A study on a specific recombinant therapeutic protein (RTP-1) demonstrated that using a running buffer containing SHS increased peak resolution by 3-fold and plate count by 8-fold compared to the traditional SDS-based method. nih.govacs.org This highlights the role of hexadecylsulfuric acid sodium salt as a critical research tool for the characterization and quality control of next-generation biotherapeutics.

Intercalation Chemistry with Layered Inorganic Compounds

Intercalation chemistry involves the insertion of guest molecules into the galleries or interlayer spaces of a host material with a layered structure. This creates novel hybrid materials with combined or enhanced properties. Hexadecylsulfuric acid sodium salt has been investigated as a guest molecule for intercalation into layered inorganic compounds, particularly Layered Double Hydroxides (LDHs).

LDHs are a class of anionic clays (B1170129) with positively charged brucite-like layers and charge-compensating anions in the hydrated interlayer region. koreascience.krnih.govresearchgate.net These interlayer anions can be exchanged with other anions, such as the hexadecylsulfate anion.

Research has demonstrated that sodium cetyl sulfate can be successfully intercalated into hydrocalumite, a type of layered double hydroxide (B78521). lookchem.com The resulting organic-inorganic hybrid material has potential applications as a sorbent for removing non-ionic organic contaminants from the environment. lookchem.com The long hydrophobic alkyl chains of the intercalated hexadecylsulfate anions create a nonpolar microenvironment within the LDH galleries, which is favorable for adsorbing non-ionic organic molecules.

Table 3: Intercalation of Hexadecylsulfuric Acid Sodium Salt

| Host Material | Guest Molecule | Resulting Hybrid | Potential Application |

|---|---|---|---|

| Hydrocalumite (Layered Double Hydroxide) lookchem.com | Hexadecylsulfate Anion | Organo-LDH Nanohybrid | Sorbent for non-ionic organic contaminants. lookchem.com |

This application showcases the use of hexadecylsulfuric acid sodium salt to modify the surface properties of inorganic materials at the molecular level, transforming a hydrophilic layered compound into a material capable of sequestering hydrophobic pollutants.

Table of Mentioned Compounds

| Compound Name |

|---|

| Hexadecylsulfuric Acid Sodium Salt |

| Sodium Cetyl Sulfate |

| Hexadecanol |

| Styrene |

| Polystyrene |

| Poly(ethylene terephthalate) (PET) |

| Sodium Dodecyl Sulfate (SDS) |

Environmental Research and Ecotoxicological Investigations Non Clinical

Environmental Distribution and Transport Mechanisms in Model Ecosystems

The environmental distribution and transport of hexadecylsulfuric acid sodium salt are governed by its physicochemical properties and the characteristics of the receiving environment. As an anionic surfactant, it is highly soluble in water, which is its primary environmental compartment. santos.com The transport and fate of contaminants in the environment are influenced by physical, chemical, and biological processes that determine their movement and persistence across different media like water, soil, and air. researchgate.net

In aquatic systems, the movement of solutes is influenced by exchange with storage zones, such as sediment pore water and layers of floating vegetation. usgs.gov For instance, a study on solute transport in the Everglades indicated that exchange rates with sediment pore water were around 3% per hour. usgs.gov While specific studies on hexadecylsulfuric acid sodium salt are limited, research on the related compound sodium dodecyl sulfate (B86663) (SDS) indicates it has a low potential for sorption to soil and sediment. santos.com This suggests that hexadecylsulfuric acid sodium salt is likely to remain predominantly in the water column.

In terrestrial ecosystems, the fate of surfactants is less studied compared to aquatic environments. researchgate.net However, it is known that they can enter the soil through the application of sewage sludge. researchgate.net The degradation rate of SDS in a lake-terrestrial ecotone has been observed to range from 11 to 16 mg/kg·d under long-term, low-concentration exposure. nih.gov The transport of the sodium ion in plants involves influx through nonselective cation channels, compartmentalization in vacuoles, and efflux from roots. nih.govfrontiersin.orgresearchgate.net Sulfate transport is also a regulated process involving various transporters for uptake and distribution throughout the plant. nih.gov

Ecotoxicological Assessment on Aquatic and Terrestrial Model Organisms

The ecotoxicity of hexadecylsulfuric acid sodium salt and related anionic surfactants has been evaluated in a range of aquatic and terrestrial organisms. The toxicity is often dependent on the species, water hardness, and temperature. nih.gov

Aquatic Organisms

Studies on high-solubility alkyl sulfates (HSAS), which include hexadecyl and heptadecyl sulfates, have shown that fish and invertebrates are generally more sensitive than algae. Acute LC50 values for fish and invertebrates ranged from 0.23 to 2.9 mg/L, while chronic toxicity values were between 0.070 and 0.42 mg/L for the same groups. For algae, chronic toxicity values were higher, ranging from 0.5 to 7.8 mg/L.

Ecotoxicity data for sodium dodecyl sulfate (SDS), a closely related surfactant, provides further insight. For the oligochaete worm Tubifex tubifex, the 96-hour LC50 for SDS was found to be 10.940 mg/L. researchgate.net In the case of the cladoceran Daphnia magna, the acute toxicity of sodium sulphate was observed to be influenced by water hardness and the calcium-to-magnesium ratio, with LC50 values increasing in harder water. nih.gov For the marine diatom Phaeodactylum tricornutum and the macroalgae Ulva lactuca, SDS exposure led to a reduction in growth rate and impacts on photosynthetic pigments. mdpi.com

| Organism | Compound | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Channel catfish (Ictalurus punctatus) | HSAS | Acute LC50 | 0.23 | researchgate.net |

| Asiatic clam (Corbicula fluminea) | HSAS | Acute LC50 | 2.9 | researchgate.net |

| Fathead minnow (Pimephales promelas) | HSAS | Chronic Toxicity | 0.070 | researchgate.net |

| Amphipod (Hyalella azteca) | HSAS | Chronic Toxicity | 0.42 | researchgate.net |

| Blue-green algae (Anabaena flos-aquae) | HSAS | Chronic Toxicity | 0.5 | researchgate.net |

| Green algae (Scenedesmus) | HSAS | Chronic Toxicity | 7.8 | researchgate.net |

| Tubifex tubifex | SDS | 96h LC50 | 10.940 | researchgate.net |

| Daphnia magna | Sodium Sulphate | LC50 (Hardness: 25 mg/L) | 1194 | nih.gov |

| Daphnia magna | Sodium Sulphate | LC50 (Hardness: 100 mg/L) | 3203 | nih.gov |

Terrestrial Organisms

Information on the ecotoxicity of surfactants towards terrestrial organisms, particularly plants, is more limited. researchgate.net However, studies on SDS have been conducted. For wheat (Triticum aestivum), SDS was found to inhibit seed germination and seedling growth at higher concentrations. researchgate.net For earthworms, standardized acute toxicity tests are available, such as the filter paper contact test and the artificial soil test using species like Eisenia foetida. oecd.orgoecd.org These tests help in determining the potential risk of chemicals to soil-dwelling invertebrates.

| Organism | Endpoint | Observation | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | Seed Germination & Seedling Growth | Inhibition at high concentrations | researchgate.net |

| Earthworm (Eisenia foetida) | Acute Toxicity | Standardized test methods available | oecd.orgoecd.org |

Bioconcentration and Bioaccumulation Potential in Environmental Matrices

Bioconcentration and bioaccumulation are key processes in assessing the environmental risk of chemicals. europa.eu Bioconcentration refers to the uptake of a chemical from water, while bioaccumulation includes uptake from all sources, including food and sediment. europa.euca.gov The potential for a chemical to bioconcentrate is often estimated using the bioconcentration factor (BCF). europa.eu

For surfactants like hexadecylsulfuric acid sodium salt, the octanol-water partition coefficient (Kow), a key parameter for predicting bioaccumulation, is difficult to determine experimentally. europa.eu This often leads to a default classification of having bioaccumulation potential unless an experimentally determined BCF is below 100 L/kg. europa.eu

Studies on sodium dodecyl sulfate (SDS) indicate a low potential for bioaccumulation. santos.com The bioconcentration factor for SLS (a synonym for SDS) has been reported to range from 2.1 to 7.1, suggesting a low tendency to accumulate in organisms. nih.gov Alkyl sulfates are generally considered to be readily biodegradable, which further reduces their potential to bioaccumulate in the environment. santos.com The metabolism of these compounds in organisms is an important factor affecting their bioconcentration. nih.gov

Q & A

Q. Table 1: Comparative Properties of Hexadecylsulfuric Acid and Related Salts

| Property | Hexadecylsulfuric Acid Sodium Salt | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Molecular Formula | C16H33NaO4S | C12H25NaO4S |

| Molecular Weight (g/mol) | 344.49 | 288.38 |

| CMC (mM) | 0.8–1.2 | 8.2 |

| Primary Use | Ion-pairing reagent | Protein denaturation |

Q. Table 2: Hazardous Decomposition Products

| Condition | Products | Safety Mitigation |

|---|---|---|

| Thermal (>200°C) | Na₂SO₄, CO₂, SO₃ | Use fume hood with scrubbers |

| Hydrolysis (acidic pH) | H2SO4, C16H34 | Neutralize waste before disposal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.